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Compound of Interest |

Compound Name: N-Formyilhistidine
CAS No.: 15191-21-6
Cat. No.: B100977
- 7

Executive Summary & Chemical Context[1][2][3][4]

The Challenge: Distinguishing Histidine (His) from its N-Formyl derivative (N-For-His) is a
critical quality attribute (CQA) assessment in biotherapeutics. N-Formylhistidine often arises
as a photo-oxidation product in antibody formulations or as a degradation impurity linked to
polysorbate excipients.

The Analytical Problem:

» Polarity: Both compounds are highly polar, leading to poor retention and co-elution on
standard C18 columns.

« |sobaric Interference (False Positives): While they differ by 28.01 Da, in-source
fragmentation (loss of CO from N-For-His) can mimic the Histidine signal, or conversely, high
concentrations of formic acid in the mobile phase can artificially formylate Histidine in the
source, creating "ghost" N-For-His peaks.

Physicochemical Comparison:
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Lo N-Formyl-L- Impact on
Property L-Histidine Lo .
Histidine Separation

Mass shift (+28.01
Formula CeHoN3O2 C7H9N30s3

Da)
Monoisotopic Mass 155.0695 Da 183.0644 Da Distinct precursors
[M+H]* 156.0768 184.0717 Primary MS Target

) Similar charge state at

pKa (Imidazole) ~6.0 ~6.0

pH 3

Critical: N-For-His
pKa (Amine) ~9.1 N/A (Amide) loses the basic amine

charge.

) ] ) HILIC is required for

Polarity High Moderate-High

both.

Method Development: The HILIC Solution

Standard Reversed-Phase (C18) is not recommended due to the lack of retention for Histidine,
which elutes in the void volume (t0), causing severe ion suppression. Zwitterionic HILIC (ZIC-
HILIC) is the gold standard for this separation.

Recommended Protocol

Stationary Phase:

e Primary Choice: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-cHILIC or Agilent Poroshell
HILIC-Z).

o Mechanism: The zwitterionic phase separates based on charge and hydrophilicity. Since N-
formylation neutralizes the alpha-amine, N-For-His is less charged and slightly less polar
than Histidine, resulting in different partitioning kinetics.

Mobile Phase System:
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o Buffer: Ammonium Formate (10—20 mM) is critical to buffer the ionic interactions on the

zwitterionic surface.

e pH Control: Adjust aqueous mobile phase to pH 3.0-3.2 with Formic Acid.

o Why? At pH 3, the imidazole ring is protonated (+), but the carboxylic acid is partially

suppressed. This stabilizes the charge state for MS sensitivity.

Instrument Parameters:

Parameter

Setting

Rationale

Column Temp

30°C - 40°C

Higher temp improves peak

shape for amides (N-For-His).

Flow Rate 0.3 - 0.5 mL/min Optimal for ESI efficiency.
o Keep low to prevent solvent
Injection Vol 1-5puL ) )
mismatch effects in HILIC.
Crucial: Sample must be in
Diluent 90:10 ACN:Water high organic to prevent peak

breakthrough.

Gradient Table (ZIC-cHILIC, 100mm)

% Mobile Phase B (ACN +

% Mobile Phase A (20mM

Time (min)
0.1% FA) Amm. Formate pH 3)

0.0 90 10
1.0 90 10
8.0 50 50
10.0 50 50
10.1 90 10
15.0 90 10
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MS Optimization & MRM Transitions

To ensure specificity, you must monitor unique transitions. N-Formylhistidine can fragment
back to the Histidine backbone (loss of CO, 28 Da) or generate the immonium ion.

MRM Table:
Precursor Collision
Analyte Product (m/z) Note
(m/z) Energy (V)
Immonium ion
L-Histidine 156.1 110.1 20 N
(Quantifier)
L-Histidine 156.1 83.1 35 Quialifier
Quantifier (Loss
N-Formyl-His 184.1 110.1 25 of Formyl +
COOH)
Qualifier (Loss of
N-Formyl-His 184.1 156.1 15 CO/Formyl
group)
Histidine-d3 (IS) 159.1 1131 20 Internal Standard

Critical MS Note: The transition 184 -> 156 monitors the loss of the formyl group (28 Da). If this
peak is unstable, rely on 184 -> 110 (Immonium ion) which is robust for both species but

separated chromatographically.

Troubleshooting: The "Artificial Formylation"
Artifact
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A common issue in this analysis is the artificial generation of N-Formylhistidine during the
analytical process, leading to false positives.

The Mechanism

Formic acid (FA) is a reactive modifier. In high concentrations (>0.5%) or at high temperatures,
FA can react with the primary amine of Histidine to form N-Formylhistidine.

Diagnostic Workflow (Graphviz)
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ISSUE: Unexpected N-Formyl Peak
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Caption: Diagnostic logic to distinguish between endogenous N-Formylhistidine and method-
induced artifacts.

Frequently Asked Questions (FAQSs)
Q1: Can | use a C18 column if | use ion-pairing reagents?

o Answer: While reagents like HFBA (Heptafluorobutyric acid) can retain Histidine on C18,
they cause severe ion suppression in MS mode and contaminate the source. HILIC is
superior because it uses volatile buffers (Ammonium Formate) that enhance MS sensitivity.

Q2: My N-Formylhistidine peak splits into two. Why?

o Answer: This is likely tautomer separation or rotational isomerism of the amide bond
(cis/trans rotamers). N-formyl groups can exist in two conformations. Increasing the column
temperature to 40°C-50°C often collapses these into a single sharp peak by speeding up the
interconversion rate.

Q3: How do | prevent "In-Source" formation of N-Formylhistidine?

o Answer: In-source formation happens when Histidine and Formate ions cluster in the
desolvation gas.

o Fix: Lower the Source Temperature and Declustering Potential.

o Validation: Inject pure Histidine standard. If a peak appears at m/z 184 at the exact same
retention time as Histidine (not separated), it is an in-source artifact. Real N-For-His will
elute earlier/later depending on the column.

Q4: Is N-Formylhistidine stable?

o Answer: It is relatively stable at acidic pH but can hydrolyze back to Histidine at high pH (>8).
Ensure your LC mobile phases and autosampler wash solvents are acidic (pH 2—4).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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